molecular formula C15H25N5 B12937000 9-Decyl-9H-purin-6-amine CAS No. 923270-63-7

9-Decyl-9H-purin-6-amine

Cat. No.: B12937000
CAS No.: 923270-63-7
M. Wt: 275.39 g/mol
InChI Key: BGHHGNRMBXGUGN-UHFFFAOYSA-N
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Description

9-Decyl-9H-purin-6-amine: is a chemical compound belonging to the class of purines, which are heterocyclic aromatic organic compounds. This compound is characterized by a purine ring substituted with a decyl group at the 9-position and an amino group at the 6-position. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Decyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with a decyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 9-Decyl-9H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 9-Decyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as proteins and nucleic acids. It can also serve as a model compound for understanding the behavior of purine analogs in biological systems .

Medicine: Its structural similarity to naturally occurring purines makes it a candidate for drug development, particularly in the field of antiviral and anticancer research .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .

Mechanism of Action

The mechanism of action of 9-Decyl-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it can interfere with nucleic acid metabolism by mimicking natural purines, leading to disruptions in DNA and RNA synthesis .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 9-Decyl-9H-purin-6-amine lies in its decyl substitution, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for diverse applications .

Properties

CAS No.

923270-63-7

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

9-decylpurin-6-amine

InChI

InChI=1S/C15H25N5/c1-2-3-4-5-6-7-8-9-10-20-12-19-13-14(16)17-11-18-15(13)20/h11-12H,2-10H2,1H3,(H2,16,17,18)

InChI Key

BGHHGNRMBXGUGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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